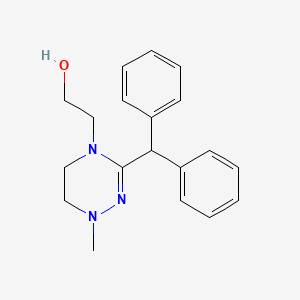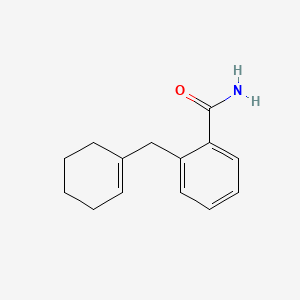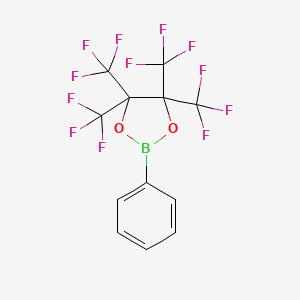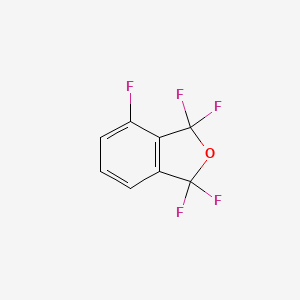![molecular formula C14H18N2S2 B14698852 2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- CAS No. 27410-40-8](/img/structure/B14698852.png)
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a cyclohexylamino group attached to the benzothiazolethione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- typically involves the reaction of benzothiazolethione with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler structure without the cyclohexylamino group.
Benzothiazolethione: Lacks the cyclohexylamino group but has similar core structure.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the benzothiazole core.
Uniqueness
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- is unique due to the presence of both the benzothiazolethione core and the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
27410-40-8 |
|---|---|
Fórmula molecular |
C14H18N2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
3-[(cyclohexylamino)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C14H18N2S2/c17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14/h4-5,8-9,11,15H,1-3,6-7,10H2 |
Clave InChI |
QIPHQHRKTIYTAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCN2C3=CC=CC=C3SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)



![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)


![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
